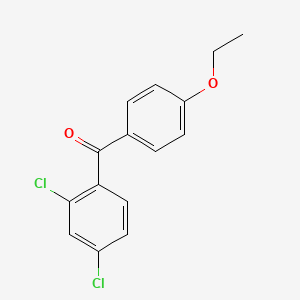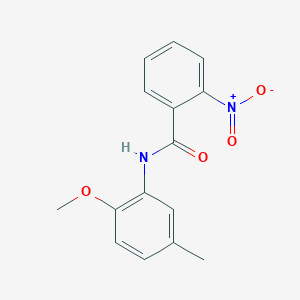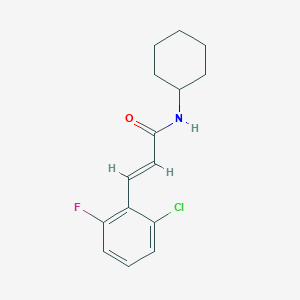![molecular formula C18H14Br2N6O8 B5739807 N',N''-1,2-ethanediylidenebis[2-(4-bromo-2-nitrophenoxy)acetohydrazide]](/img/structure/B5739807.png)
N',N''-1,2-ethanediylidenebis[2-(4-bromo-2-nitrophenoxy)acetohydrazide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N',N''-1,2-ethanediylidenebis[2-(4-bromo-2-nitrophenoxy)acetohydrazide] is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ENBAH and has been found to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of ENBAH is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. ENBAH has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting the activity of HDACs, ENBAH can alter the expression of genes that are involved in cancer cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
ENBAH has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, ENBAH has been found to have anti-inflammatory and antioxidant properties. ENBAH has also been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
ENBAH has several advantages for lab experiments. It is relatively easy to synthesize and is stable under standard laboratory conditions. Additionally, ENBAH has been found to be non-toxic and has a low risk of causing adverse effects in laboratory animals. However, there are also some limitations to using ENBAH in lab experiments. One limitation is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, ENBAH has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are several future directions for research on ENBAH. One direction is to further investigate its anti-cancer properties and to explore its potential as a cancer therapy. Another direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of ENBAH and to identify its molecular targets. Finally, more research is needed to investigate the safety and efficacy of ENBAH in human clinical trials.
合成方法
ENBAH can be synthesized using a simple and straightforward method. The starting materials for the synthesis are 2-(4-bromo-2-nitrophenoxy)acetic acid and hydrazine hydrate. These two compounds are reacted in the presence of a dehydrating agent such as thionyl chloride to form the intermediate 2-(4-bromo-2-nitrophenoxy)acetohydrazide. This intermediate is then reacted with ethylene glycol to form the final product, N',N''-1,2-ethanediylidenebis[2-(4-bromo-2-nitrophenoxy)acetohydrazide].
科学研究应用
ENBAH has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. ENBAH has been found to have potent anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines. Additionally, ENBAH has been found to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
属性
IUPAC Name |
2-(4-bromo-2-nitrophenoxy)-N-[(E)-[(2E)-2-[[2-(4-bromo-2-nitrophenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br2N6O8/c19-11-1-3-15(13(7-11)25(29)30)33-9-17(27)23-21-5-6-22-24-18(28)10-34-16-4-2-12(20)8-14(16)26(31)32/h1-8H,9-10H2,(H,23,27)(H,24,28)/b21-5+,22-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTPSITZQVIGHT-OXAZHYLESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])OCC(=O)NN=CC=NNC(=O)COC2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])OCC(=O)N/N=C/C=N/NC(=O)COC2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br2N6O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-nitrophenoxy)-N-[(E)-[(2E)-2-[[2-(4-bromo-2-nitrophenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(aminosulfonyl)phenyl]-3-methylbutanamide](/img/structure/B5739752.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-isopropylbenzylidene)acetohydrazide](/img/structure/B5739753.png)





![N-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B5739782.png)
![4-ethoxy-3-nitro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5739787.png)
![2-[(2-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5739790.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methylbutanamide](/img/structure/B5739799.png)
